Threonic acid

Vue d'ensemble

Description

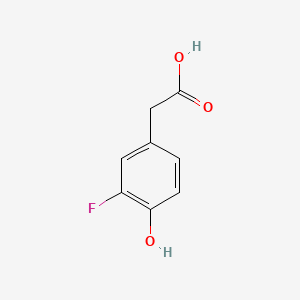

L'acide thréonique est un acide de sucre dérivé du thréose. L'isomère L de l'acide thréonique est un métabolite de l'acide ascorbique (vitamine C). Il est connu pour son potentiel dans diverses applications biologiques et chimiques, notamment son rôle dans le traitement de l'alopécie androgénétique en raison de sa capacité à inhiber l'expression de DKK1 in vitro .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide thréonique peut être synthétisé en utilisant l'acide L-ascorbique comme matière première. Le processus implique l'utilisation de peroxyde d'hydrogène comme catalyseur et d'un agent salifiant d'hydroxyde métallique. La réaction est effectuée à des températures comprises entre 0 et 40 °C pendant 3 à 6 heures. Après la réaction, l'oxygène moléculaire est éliminé de la solution et le produit est purifié par cristallisation .

Méthodes de production industrielle

Dans les milieux industriels, la préparation de l'acide L-thréonique implique souvent l'oxydation de l'acide L-ascorbique avec du peroxyde d'hydrogène. La réaction est facilitée par l'ajout d'un agent salifiant d'hydroxyde métallique, ce qui réduit le temps de réaction et augmente le rendement. Le produit résultant est ensuite purifié par cristallisation ou par des procédés de dessalement .

Analyse Des Réactions Chimiques

Types de réactions

L'acide thréonique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa transformation en différents dérivés et pour son application dans divers domaines.

Réactifs et conditions courants

Réduction : Des agents réducteurs spécifiques peuvent être utilisés pour convertir l'acide thréonique en ses formes réduites, bien que les conditions détaillées soient moins souvent documentées.

Principaux produits formés

Le principal produit formé par l'oxydation de l'acide ascorbique est l'acide L-thréonique. De plus, divers sels d'acide thréonique, tels que le L-thréonate de calcium et le L-thréonate de magnésium, sont produits par des réactions de substitution .

Applications de la recherche scientifique

L'acide thréonique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : L'acide thréonique est étudié pour son rôle dans les systèmes biologiques, en particulier comme métabolite de la vitamine C.

Médecine : Des recherches ont montré que l'acide L-thréonique peut inhiber l'expression de DKK1, ce qui en fait un traitement potentiel contre l'alopécie androgénétique.

Mécanisme d'action

Le mécanisme d'action de l'acide thréonique implique son rôle de métabolite de l'acide ascorbique. Il améliore l'absorption et l'utilisation de la vitamine C dans l'organisme. Dans le cas du L-thréonate de magnésium, il a été démontré qu'il augmentait les niveaux de magnésium dans le cerveau et les neurones, ce qui pourrait améliorer les fonctions cognitives en activant les récepteurs NMDA et en augmentant la densité synaptique .

Applications De Recherche Scientifique

Threonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is studied for its role in biological systems, particularly as a metabolite of vitamin C.

Medicine: Research has shown that L-threonic acid can inhibit DKK1 expression, making it a potential treatment for androgenic alopecia.

Mécanisme D'action

The mechanism of action of threonic acid involves its role as a metabolite of ascorbic acid. It enhances the absorption and utilization of vitamin C in the body. In the case of magnesium L-threonate, it has been shown to raise magnesium levels in the brain and neurons, potentially improving cognitive functions by activating NMDA receptors and increasing synaptic density .

Comparaison Avec Des Composés Similaires

L'acide thréonique peut être comparé à d'autres acides de sucre et dérivés :

Acide gluconique : Un autre acide de sucre dérivé du glucose, utilisé dans les industries alimentaire et pharmaceutique.

Acide ascorbique : Une vitamine bien connue aux propriétés antioxydantes, dont l'acide thréonique est dérivé.

Acide glycolique : Un acide alpha-hydroxy utilisé dans les produits de soins de la peau pour ses propriétés exfoliantes.

Propriétés

IUPAC Name |

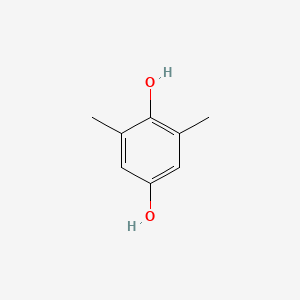

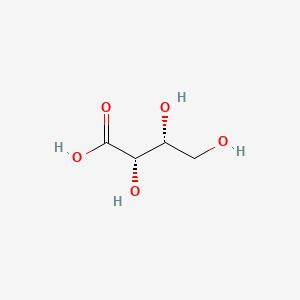

(2S,3R)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192337 | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20246-26-8, 3909-12-4 | |

| Record name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3909-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.